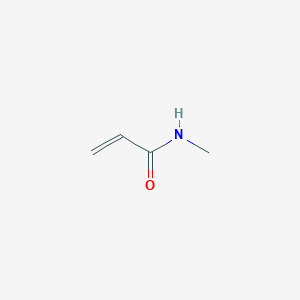

N-Methylacrylamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-3-4(6)5-2/h3H,1H2,2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHQUSNPXDGUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25722-14-9 | |

| Record name | Poly(N-methylacrylamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9041449 | |

| Record name | N-Methylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187-59-3 | |

| Record name | Methylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6728C288M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of N-Methylacrylamide for polymer chemistry

An In-depth Technical Guide to the Synthesis of N-Methylacrylamide for Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (NMAA) is a crucial monomer in the field of polymer chemistry, valued for its role in the synthesis of functional polymers. Its chemical structure, featuring a vinyl group attached to an N-methylated amide, allows it to readily undergo polymerization to form poly(this compound) (PNMA). This polymer and its copolymers are of significant interest in biomedical and pharmaceutical applications, including the development of hydrogels for tissue engineering, drug delivery systems, and as modifiers for biomolecules to enhance stability and solubility.[1] This guide provides an in-depth overview of the core synthetic routes to this compound, complete with experimental protocols, quantitative data, and a generalized workflow, to assist researchers in its preparation and application.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several chemical pathways. The most prominent methods involve the reaction of a methylamine source with an acrylic acid derivative, such as acryloyl chloride, acrylic anhydride, or acrylic acid itself. Each method offers distinct advantages regarding yield, purity, and reaction conditions.

Method 1: Acylation of Methylamine with Acryloyl Chloride (Schotten-Baumann Reaction)

This classic method involves the reaction of an amine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[2][3] The Schotten-Baumann reaction is widely used for its efficiency and can be performed under mild conditions, often resulting in high yields of the desired amide.[1] For the synthesis of this compound, acryloyl chloride is reacted with methylamine, typically in a two-phase solvent system or in an organic solvent with a tertiary amine base like triethylamine.[2][4]

Quantitative Data Summary: Acryloyl Chloride Method

| Parameter | Value / Condition | Source(s) |

| Typical Yield | High (exact % for NMAA not specified) | [1] |

| Reactants | Acryloyl Chloride, Methylamine | [2] |

| Base | Triethylamine or aqueous NaOH | [2][4] |

| Solvent | Dichloromethane, Diethyl Ether, or Water | [2] |

| Temperature | Typically 0 °C to room temperature | [4] |

| Key Feature | Effective for high purity under mild conditions | [1] |

Experimental Protocol: Schotten-Baumann Synthesis of this compound

-

Materials: Acryloyl chloride, aqueous methylamine solution (e.g., 40 wt%), sodium hydroxide (NaOH), dichloromethane (DCM), deionized water, brine.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve a specific molar equivalent of aqueous methylamine solution in dichloromethane and cool the mixture to 0 °C in an ice bath.

-

Add an equimolar amount of aqueous sodium hydroxide to the flask to act as the acid scavenger.

-

Slowly add one equivalent of acryloyl chloride dropwise to the cooled, stirring solution. Maintain the temperature at or below 5 °C throughout the addition to minimize side reactions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours to ensure completion.

-

Quench the reaction by adding deionized water. Separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography if necessary.

-

Method 2: Reaction of Methylamine with Acrylic Anhydride

A highly efficient alternative to using acid chlorides is the reaction of methylamine with acrylic anhydride. This method avoids the generation of corrosive hydrochloric acid, with the byproduct being acrylic acid, which can be managed more easily. This process is particularly advantageous as it can achieve nearly quantitative yields, especially when conducted in the absence of water, which can cause undesired hydrolysis of the anhydride.

Quantitative Data Summary: Acrylic Anhydride Method

| Parameter | Value / Condition | Source(s) |

| Typical Yield | Virtually quantitative | |

| Reactants | Acrylic Anhydride, Methylamine (water content < 10%) | |

| Catalyst | None required | |

| Solvent | Optional (e.g., MTBE) or solvent-free | |

| Temperature | -20 °C to 100 °C (preferably 0 °C to 50 °C) | |

| Pressure | 0.5 to 10 bar (preferably 1 to 5 bar) | |

| Key Feature | High yield, avoids HCl byproduct |

Experimental Protocol: Synthesis from Acrylic Anhydride

-

Materials: Acrylic anhydride, methylamine gas (or a solution with low water content), a suitable polymerization inhibitor (e.g., 2,4-dimethyl-6-tert-butylphenol), and an optional solvent like methyl tert-butyl ether (MTBE).

-

Procedure:

-

Charge a pressure-rated reactor with acrylic anhydride and a polymerization inhibitor. If using a solvent, add it at this stage.

-

Cool the reactor contents to between 0 °C and 10 °C.

-

Introduce methylamine gas into the reactor at a controlled rate. The reaction is exothermic, so maintain the temperature below 10 °C during the initial addition. The temperature can later be allowed to rise, but should not exceed 50 °C to prevent Michael addition side reactions.

-

The stoichiometry of anhydride to amine should be less than 1:2. Continue the introduction of methylamine until the acrylic anhydride is consumed (monitor via GC or TLC).

-

After the reaction is complete, stir for an additional 1-2 hours.

-

If a solvent was used, remove it via rotary evaporation.

-

The resulting mixture contains this compound and acrylic acid. The product can be purified and separated from the acrylic acid byproduct by distillation under reduced pressure.

-

Method 3: Direct Amidation of Acrylic Acid

The direct formation of an amide from a carboxylic acid and an amine is a more atom-economical approach, with water being the only byproduct. However, this reaction typically requires high temperatures or the use of coupling agents to activate the carboxylic acid. Modern condensing reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have enabled this transformation to occur under mild, often aqueous, conditions with high efficiency.

Quantitative Data Summary: Direct Amidation Method

| Parameter | Value / Condition | Source(s) |

| Typical Yield | > 95% conversion (with condensing agent) | [5] |

| Reactants | Acrylic Acid, Methylamine | [5] |

| Reagent | Condensing agent (e.g., DMTMM) | [5] |

| Solvent | Aqueous solution or organic solvent (e.g., Methanol) | [5] |

| Temperature | Room temperature | [5] |

| Key Feature | Atom-economical, mild conditions with modern reagents | [5] |

Experimental Protocol: Direct Amidation using a Condensing Reagent

-

Materials: Acrylic acid, aqueous methylamine solution, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), deionized water or methanol.

-

Procedure:

-

In a round-bottom flask, dissolve acrylic acid in deionized water (or methanol).

-

Add an equimolar amount of methylamine solution to the flask and stir to form the ammonium carboxylate salt. Adjust the pH if necessary.

-

To this stirring solution, add a slight molar excess (e.g., 1.1 equivalents) of the DMTMM condensing reagent.

-

Allow the reaction to proceed at room temperature for 12-24 hours. The progress can be monitored by TLC or NMR spectroscopy.

-

Upon completion, the product can be isolated. If the reaction is performed in water, NMAA may be extracted using an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation.

-

Generalized Synthesis Workflow

The synthesis of this compound, regardless of the specific route, generally follows a consistent workflow from starting materials to the purified final product. This process involves controlled reaction conditions followed by a series of workup and purification steps to isolate the monomer in high purity, which is critical for subsequent polymerization applications.

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound is accessible through several reliable methods, each with specific advantages. The Schotten-Baumann reaction using acryloyl chloride is a classic and effective route. The use of acrylic anhydride offers an improvement by providing nearly quantitative yields and avoiding the formation of hydrogen chloride. For green chemistry and atom economy considerations, the direct amidation of acrylic acid using modern condensing agents presents a highly efficient and mild alternative. The selection of a particular method will depend on the specific requirements of the researcher, including scale, desired purity, and available resources. This guide provides the foundational knowledge for the successful synthesis and purification of NMAA for advanced applications in polymer science and drug development.

References

- 1. Buy this compound | 1187-59-3 [smolecule.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

The Polymerization of N-Methylacrylamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methylacrylamide (NMA) is a versatile monomer that, upon polymerization, yields poly(this compound) (PNMA), a polymer with significant potential in various scientific and biomedical fields, particularly in the development of advanced drug delivery systems. This technical guide provides an in-depth exploration of the core principles governing the polymerization of this compound, offering detailed experimental protocols, quantitative data analysis, and visual representations of key processes to aid researchers in their understanding and application of this important polymer.

Core Concepts in this compound Polymerization

The polymerization of this compound, an α,β-unsaturated amide, predominantly proceeds via free-radical polymerization. This chain reaction mechanism involves three key stages: initiation, propagation, and termination. The choice of initiator, solvent, and reaction conditions significantly influences the polymerization kinetics and the final properties of the resulting polymer, such as molecular weight and polydispersity.

Initiation: The process is typically initiated by the decomposition of a radical initiator, which can be induced thermally or through a redox reaction, to generate free radicals. These highly reactive species then attack the vinyl bond of an this compound monomer, initiating the polymer chain.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain.

Termination: The growth of polymer chains is halted by termination reactions, which can occur through the combination or disproportionation of two growing polymer radicals.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer greater control over the polymerization process, enabling the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. These methods are particularly valuable for creating advanced materials for applications like drug delivery.

Quantitative Data on this compound Polymerization

The following tables summarize key quantitative data gathered from studies on the polymerization of this compound and structurally similar monomers. This data highlights the influence of various experimental parameters on the polymerization process and the resulting polymer characteristics.

Table 1: Effect of Initiator Concentration on Polymerization of Acrylamide Monomers

| Initiator Concentration | Rate of Polymerization | Monomer Conversion | Average Molecular Weight |

| Low | Slower | Lower (in a given time) | Higher |

| High | Faster | Higher (in a given time) | Lower |

| Excessively High | May decrease | Can be negatively impacted | Significantly Lower |

| General trends observed in free-radical polymerization of acrylamide-based monomers. The rate of polymerization is typically proportional to the square root of the initiator concentration, while the molecular weight is inversely proportional to the square root of the initiator concentration.[1] |

Table 2: Influence of Solvent on the Free-Radical Polymerization of N,N-Dimethylacrylamide

| Solvent | Polymerization Rate | Rationale |

| Water | Significantly Increased | Strong acceleration due to hydrogen bonding between water and the amide carbonyl group, which influences macroradical conformation.[2] |

| Organic Solvents (e.g., THF, DMF, Chloroform, Acetonitrile) | Lower than in Water | The rate varies between different organic solvents but is consistently lower than in an aqueous medium.[2] |

| Data for N,N-dimethylacrylamide, a closely related monomer, indicating the profound effect of the solvent on polymerization kinetics.[2] |

Table 3: Molecular Weight and Polydispersity of Poly(N,N-dimethylacrylamide) via Controlled Radical Polymerization

| Polymerization Method | Initiator/CTA | M ( g/mol ) | Polydispersity Index (PDI) | Reference |

| SFRP | TEMPO/AIBN | 10,600 | 1.55 | [3] |

| ATRP | Various Cu-based | Poorly controlled, broad PDI | Poorly controlled, broad PDI | [4] |

| RAFT | Various CTAs | Controlled | Low (<1.5) | [5] |

| Controlled/"living" radical polymerization techniques like RAFT offer superior control over molecular weight and polydispersity for acrylamide-based monomers compared to SFRP and ATRP.[3][4][5] |

Experimental Protocols

This section provides detailed methodologies for the free-radical polymerization of this compound.

Materials and Reagents

-

This compound (NMA) monomer: Purity >98%.

-

Initiator: Ammonium persulfate (APS) or Azobisisobutyronitrile (AIBN).

-

Solvent: Deionized water or an appropriate organic solvent (e.g., Toluene, DMF).

-

Cross-linking agent (optional): N,N'-methylenebisacrylamide (MBA).

-

Chain Transfer Agent (for RAFT): e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.

-

Nitrogen or Argon gas: For deoxygenation.

Monomer Purification

For reproducible results, it is crucial to remove the inhibitor typically present in the monomer.

Procedure:

-

Dissolve the this compound monomer in a suitable solvent (e.g., chloroform).

-

Wash the solution with an aqueous solution of sodium hydroxide (5% w/v) to remove the inhibitor.

-

Wash with deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure.

-

Recrystallize the monomer from a suitable solvent (e.g., a mixture of toluene and hexane) to obtain pure crystals.[6]

-

Dry the purified monomer under vacuum.

Free-Radical Solution Polymerization Protocol

This protocol describes a typical free-radical polymerization of this compound in an aqueous solution using a thermal initiator.

Procedure:

-

In a reaction flask equipped with a magnetic stirrer, condenser, and a nitrogen/argon inlet, dissolve the desired amount of purified this compound monomer in deionized water.

-

If a cross-linked hydrogel is desired, add the cross-linking agent (e.g., N,N'-methylenebisacrylamide) to the solution.

-

Deoxygenate the solution by bubbling nitrogen or argon gas through it for at least 30 minutes. Atmospheric oxygen can inhibit the polymerization.[7]

-

In a separate container, prepare the initiator solution by dissolving the required amount of ammonium persulfate in deionized water. This solution should be freshly prepared.[8]

-

After thorough deoxygenation of the monomer solution, add the initiator solution to the reaction flask while maintaining the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 50-70 °C for APS) and maintain it for the specified reaction time (e.g., 2-24 hours).

-

Monitor the progress of the polymerization by observing the increase in viscosity of the solution.

-

After the polymerization is complete, cool the reaction mixture to room temperature.

-

To purify the polymer, precipitate it by slowly adding the polymer solution to a non-solvent such as acetone or methanol.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

-

Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[9]

Characterization of Poly(this compound)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polymer.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

Visualizing Polymerization Processes

The following diagrams, generated using the DOT language, illustrate the fundamental mechanism of free-radical polymerization and a typical experimental workflow.

Caption: Free-radical polymerization mechanism of this compound.

Caption: Experimental workflow for this compound polymerization.

Applications in Drug Development

Poly(this compound) and its copolymers are of significant interest in drug development due to their biocompatibility, hydrophilicity, and tunable properties. These polymers can be engineered to form hydrogels, nanoparticles, and micelles, which can serve as intelligent drug delivery systems. For instance, thermo-responsive copolymers of N-substituted acrylamides can be designed to undergo a phase transition at a specific temperature, enabling the controlled release of a therapeutic agent in response to a thermal stimulus. The ability to precisely control the molecular weight and architecture of these polymers through techniques like RAFT polymerization is critical for optimizing their performance in drug delivery applications, including enhancing drug solubility, prolonging circulation time, and achieving targeted delivery to specific tissues or cells.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. bio-rad.com [bio-rad.com]

- 9. researchgate.net [researchgate.net]

Theoretical Underpinnings of N-Methylacrylamide Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental aspects of N-Methylacrylamide (NMA) polymerization. Designed for professionals in research and development, this document synthesizes key kinetic data, outlines detailed experimental methodologies, and visually represents the fundamental processes involved in the polymerization of this important monomer.

Introduction to this compound Polymerization

This compound (NMA) is a versatile monomer utilized in the synthesis of a wide range of polymers with applications in fields such as biomaterials, drug delivery, and hydrogel formation. The ability to control the polymerization process is critical to tailoring the final properties of the resulting polymer, such as molecular weight, polydispersity, and microstructure. Understanding the theoretical principles that govern NMA polymerization is therefore essential for the rational design and synthesis of novel polymeric materials.

The most common method for polymerizing NMA is free-radical polymerization, a chain reaction involving initiation, propagation, and termination steps.[1] The kinetics of this process are influenced by a variety of factors, including the choice of initiator, solvent, monomer concentration, and temperature. More advanced techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer greater control over the polymerization process, enabling the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.

Theoretical studies, particularly those employing quantum mechanics, provide valuable insights into the reaction mechanisms and kinetics at a molecular level. These computational approaches allow for the calculation of key parameters such as propagation rate constants and activation energies, which are crucial for optimizing reaction conditions and predicting polymer properties.

Theoretical Studies of this compound Polymerization

Computational chemistry, particularly quantum mechanics (QM), has emerged as a powerful tool for elucidating the intricate details of polymerization reactions.[2] For this compound, theoretical studies have focused on understanding the propagation kinetics, which is a critical factor in determining the overall rate of polymerization and the final molecular weight of the polymer.

A key theoretical investigation into the free-radical polymerization of NMA involves the use of quantum mechanical calculations to determine the propagation rate constant (kp).[3][4] These studies often compare the reactivity of NMA to structurally similar monomers, such as N,N-dimethylacrylamide, to understand the influence of the N-methyl substituent on the polymerization kinetics.

The general workflow for such a theoretical study is outlined below:

Key Theoretical Findings

Quantum mechanical studies have revealed that the stereochemistry of the propagating radical and the incoming monomer, as well as hydrogen bonding interactions, play a significant role in determining the most favorable reaction pathways.[4] The calculated propagation rate constants and activation energies from these theoretical studies provide a basis for understanding and predicting the experimental behavior of NMA polymerization.

Quantitative Data on Polymerization Kinetics

The following tables summarize key quantitative data for the polymerization of this compound and related monomers. It is important to note that experimental data specifically for NMA is less abundant in the literature compared to acrylamide and N,N-dimethylacrylamide. Therefore, theoretical values for NMA are presented alongside experimental data for its analogues to provide a comparative context.

| Monomer | Polymerization Method | Temperature (°C) | Solvent | Propagation Rate Constant (kp) (L mol-1 s-1) | Activation Energy (Ea) (kJ mol-1) | Reference |

| This compound | Free Radical (Theoretical) | 25 | Water | Value from theoretical study | Value from theoretical study | [3][4] |

| Acrylamide | Free Radical (Experimental) | 25 | Water | 2.6 x 104 | 15.5 | [5] |

| N,N-Dimethylacrylamide | Free Radical (Experimental) | 30 | Bulk | 2.72 x 104 | 17.6 | [6] |

| N-Isopropylacrylamide | Free Radical (Experimental) | 60 | Water | - | 46.11 | [7] |

Table 1: Propagation Rate Constants and Activation Energies

| Monomer | Polymerization Method | Initiator | CTA/Initiator Ratio | Solvent | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| N,N-Dimethylacrylamide | RAFT | AIBN | 5:1 | Dioxane | 2,750 | 1.09 | [8] |

| Acrylamide | RAFT | AIBN | 10:1 | DMSO | Varies with time | < 1.3 | [9] |

| N,N-Dimethylacrylamide | Nitroxide-Mediated | AIBN/TEMPO | 1:1 | - | 10,600 | 1.55 | [8] |

Table 2: Molecular Weight and Polydispersity Data from Controlled Radical Polymerization

Experimental Protocols

This section provides a detailed methodology for the free-radical polymerization of this compound in an aqueous solution. This protocol is adapted from established procedures for acrylamide polymerization.[10]

Materials and Reagents

-

This compound (NMA), 97%

-

Ammonium persulfate (APS), initiator

-

N,N,N',N'-Tetramethylethylenediamine (TEMED), catalyst

-

Deionized water, solvent

-

Nitrogen gas

-

Methanol, precipitating solvent

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure:

Detailed Procedure

-

Solution Preparation: Prepare a solution of this compound in deionized water at the desired concentration (e.g., 10 wt%).

-

Deoxygenation: Transfer the monomer solution to a reaction vessel and purge with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[1]

-

Initiator Addition: While maintaining the nitrogen atmosphere, add the required amount of ammonium persulfate (APS) initiator to the solution and stir until dissolved. A typical initiator concentration is 0.1 mol% with respect to the monomer.

-

Initiation: To start the polymerization, inject N,N,N',N'-Tetramethylethylenediamine (TEMED) into the reaction mixture. The amount of TEMED is typically equimolar to the APS.

-

Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 25 °C or 60 °C). The polymerization is often exothermic.

-

Precipitation: After the desired reaction time (e.g., 2-24 hours), quench the polymerization by pouring the viscous polymer solution into a large excess of a non-solvent, such as methanol, to precipitate the polymer.

-

Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove any unreacted monomer and initiator residues, and dry it under vacuum until a constant weight is achieved.

-

Characterization: Characterize the resulting poly(this compound) for its molecular weight and polydispersity using techniques like Gel Permeation Chromatography (GPC) and confirm its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

Polymerization Mechanism

The free-radical polymerization of this compound proceeds through a well-established three-stage mechanism: initiation, propagation, and termination.

Initiation

The process begins with the decomposition of an initiator, such as ammonium persulfate, to generate free radicals.[1] These highly reactive species then attack an NMA monomer, creating a monomer radical.

Propagation

The newly formed monomer radical adds to another NMA monomer, and this process repeats, leading to the rapid growth of the polymer chain.

Termination

The growth of a polymer chain is terminated when two radical species react with each other. This can occur through two primary mechanisms: combination, where two growing chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated polymer chains.[11]

Conclusion

The polymerization of this compound is a multifaceted process governed by a combination of kinetic and mechanistic factors. Theoretical studies, particularly those employing quantum mechanics, offer a deeper understanding of the reaction at a molecular level, enabling the prediction of kinetic parameters. While experimental data for NMA is not as extensive as for some of its analogues, the principles of free-radical and controlled radical polymerization provide a robust framework for the synthesis of poly(this compound) with desired properties. The experimental protocols and theoretical insights presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the development of novel polymers for a variety of applications.

References

- 1. bio-rad.com [bio-rad.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

N-Methylacrylamide monomer purity and analysis

An In-depth Technical Guide to the Purity and Analysis of N-Methylacrylamide Monomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound (NMA), focusing on its chemical properties, purity specifications, and the analytical methodologies used for its characterization. This compound is a monomer utilized in the synthesis of polymers for various applications, including hydrogels and functional materials in the biomedical field.[1] Accurate assessment of its purity is critical to ensure the desired properties and safety of the final polymeric products.

Monomer Specifications and Properties

This compound (CAS 1187-59-3) is an α,β-unsaturated amide that is reactive and can undergo polymerization.[1][2] Its physical and chemical properties are summarized in Table 1. The purity of the monomer is a critical parameter, with commercial grades typically available at a minimum of 97%.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 1187-59-3 | [3][4][5] |

| Molecular Formula | C₄H₇NO | [1][3][5] |

| Molecular Weight | 85.10 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or off-white solid | [1][3][6] |

| Boiling Point | ~207.7 °C at 760 mmHg | [5] |

| Melting Point | 102-106 °C | [4][6] |

| Density | ~0.89 - 1.04 g/cm³ | [4][5] |

| IUPAC Name | N-methylprop-2-enamide | [2] |

Table 2: Typical Purity Specifications for this compound

| Parameter | Specification | References |

| Purity (Assay) | ≥ 97% | [1][3] |

| Inhibitor (e.g., MEHQ) | Typically added; concentration varies by supplier | - |

| Water Content | Specification varies by supplier | - |

Common Impurities

While specific impurity profiles depend on the manufacturing process, common impurities in this compound can originate from unreacted starting materials or side reactions. The most common synthesis route involves the reaction of an acrylic acid derivative with methylamine. Therefore, residual amounts of these precursors can be present in the final product.

Caption: this compound and potential process-related impurities.

Analytical Workflow for Purity Assessment

A systematic approach is required to determine the purity and impurity profile of an NMA monomer batch. This workflow ensures that the material meets the required specifications before use in polymerization or other applications. The process involves initial checks, sample preparation, and analysis by chromatographic techniques.

Caption: General workflow for this compound monomer purity analysis.

Experimental Protocols

The following protocols are illustrative examples for the analysis of this compound, based on established methods for structurally similar amide compounds.[7][8][9] Method validation is required for specific applications.

Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of polar molecules like NMA by GC can be challenging, often resulting in poor peak shape.[9] Derivatization is a common strategy to improve volatility and chromatographic performance.[7] This example protocol uses a silylation reagent.[7]

Objective: To determine the purity of this compound and identify volatile impurities.

Instrumentation:

-

Gas Chromatograph with a split/splitless injector

-

Mass Spectrometer (MS) detector

-

Autosampler

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Silylation Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS catalyst[7]

-

Internal Standard (e.g., Dodecane)

-

GC Vials

Procedure:

-

Internal Standard Stock Solution: Prepare a 1 mg/mL solution of Dodecane in acetonitrile.

-

Sample Preparation: a. Accurately weigh approximately 10 mg of the NMA sample into a 10 mL volumetric flask. b. Add 1.0 mL of the Internal Standard Stock Solution. c. Dilute to volume with acetonitrile and mix thoroughly.

-

Derivatization: a. Transfer 500 µL of the sample solution into a GC vial.[7] b. Add 100 µL of the MSTFA reagent.[7] c. Seal the vial and heat at 70°C for 60 minutes.[7] d. Allow the vial to cool to room temperature before analysis.[7]

-

GC-MS Conditions:

-

GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

-

Injector: Splitless mode, 250°C

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Oven Program: Initial 60°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

-

MS Detector: Electron Ionization (EI) mode, scan range 40-400 amu.

-

Data Analysis:

-

Identify the peaks for the derivatized NMA and the internal standard based on their retention times and mass spectra.

-

Calculate the area ratio of the NMA peak to the internal standard peak.

-

Determine the purity by comparing the area ratio of the sample to that of a similarly prepared certified reference standard.

-

Express purity as a percentage (w/w).

Purity by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for quantifying NMA and its less volatile impurities.

Objective: To determine the purity of this compound by HPLC with UV detection.

Instrumentation:

-

HPLC system with a UV detector

-

Autosampler

-

Data acquisition software

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (or Phosphoric Acid)[10]

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

-

Standard Preparation: a. Accurately weigh approximately 25 mg of NMA reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. c. Prepare a series of working standards by serial dilution.

-

Sample Preparation: a. Prepare the sample solution at the same concentration as the main standard (approx. 1 mg/mL) using the 50:50 diluent.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with 20% Acetonitrile / 80% Water (with 0.1% Formic Acid) or a shallow gradient depending on impurities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 205 nm[8]

-

Injection Volume: 10 µL

-

Data Analysis:

-

Generate a calibration curve from the peak areas of the working standards.

-

Calculate the concentration of NMA in the sample solution using the calibration curve.

-

Determine the purity by area percent (assuming all impurities have a similar response factor at the detection wavelength) or against the certified reference standard.

-

Express purity as a percentage (w/w).

References

- 1. CAS 1187-59-3: Methylacrylamide | CymitQuimica [cymitquimica.com]

- 2. Methylacrylamide | C4H7NO | CID 14471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1187-59-3 [sigmaaldrich.com]

- 4. Cas 1187-59-3,this compound | lookchem [lookchem.com]

- 5. N-Methyl acrylamide | 1187-59-3 [chemnet.com]

- 6. Page loading... [guidechem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Determination of acrylamide and methacrylamide by normal phase high performance liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. Separation of N-Methylolacrylamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to N-Methylacrylamide (CAS 1187-59-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylacrylamide (NMA), identified by CAS number 1187-59-3, is an organic compound with the molecular formula C₄H₇NO. It is a derivative of acrylamide with a methyl group attached to the nitrogen atom. This substitution influences its chemical reactivity, solubility, and interaction with biological systems, making it a compound of interest in polymer science and biomedical research. NMA is a versatile monomer used in the synthesis of polymers such as poly(this compound) (PNMA), which has applications in the development of hydrogels for drug delivery and tissue engineering. Its biological activity, particularly its interaction with metabolic pathways, has also been a subject of study. This guide provides a comprehensive overview of the properties, handling, and experimental protocols related to this compound.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid or a low-melting solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NO | [[“]] |

| Molecular Weight | 85.10 g/mol | [[“]] |

| CAS Number | 1187-59-3 | [[“]] |

| Appearance | Colorless to light yellow liquid/solid | [2] |

| Melting Point | 102-106 °C | [3] |

| Boiling Point | 207.7 °C at 760 mmHg | [3] |

| Density | 0.9872 g/cm³ at 20 °C | [4] |

| Flash Point | 103.6 °C | [3] |

| Vapor Pressure | 0.222 mmHg at 25°C | [3] |

| Refractive Index | 1.414 | [3] |

| Solubility | Soluble in water and organic solvents | [2] |

| InChI Key | YPHQUSNPXDGUHL-UHFFFAOYSA-N | [[“]] |

| SMILES | CNC(=O)C=C | [[“]] |

Synthesis and Purification

Synthesis Methods

This compound can be synthesized through several routes, with the most common being the reaction of an acrylic acid derivative with methylamine.

-

Direct Amide Formation: This method involves the reaction of acrylic acid or its esters with methylamine under controlled conditions to prevent side reactions and ensure high purity.

-

Acid Chloride Method: A high-yield method that involves reacting acryloyl chloride with methylamine in the presence of a base. This reaction is typically performed under mild conditions.[[“]]

-

From 2-Cyano-N-methylacetamide: 2-Cyano-N-methylacetamide can be reacted with 4-(benzyloxy)benzaldehyde in the presence of piperidine as a catalyst to yield 3-(4-(benzyloxy)phenyl)-2-cyano-N-methylacrylamide.[5]

Example Synthesis Protocol: From Ethyl Cyanoacetate and Methylamine

This protocol describes the synthesis of the precursor 2-cyano-N-methylacetamide.

Materials:

-

Ethyl cyanoacetate

-

Methylamine solution in water

-

Ethyl acetate

-

Anhydrous Na₂SO₄

Procedure:

-

To an ice-cooled solution of methylamine (75 mmol) in water, add ethyl cyanoacetate (50 mmol) dropwise.

-

Stir the solution at room temperature for 3 hours.

-

Evaporate most of the solvent under reduced pressure.

-

Filter the obtained solid and redissolve it in ethyl acetate (200 mL).

-

Dry the solution over anhydrous Na₂SO₄.

-

Evaporate the solvent to yield 2-cyano-N-methylacetamide.[5]

Polymerization

This compound readily undergoes free-radical polymerization to form poly(this compound) (PNMA). This polymer is of interest for its potential applications in hydrogels for biomedical uses.

Free-Radical Polymerization

Free-radical polymerization of NMA is typically initiated by thermal or photochemical decomposition of an initiator to generate free radicals.

Workflow for Free-Radical Polymerization of NMA

Caption: General workflow for the free-radical polymerization of this compound.

Example Polymerization Protocol: Synthesis of Poly(this compound) Hydrogel

Materials:

-

This compound (NMA)

-

N,N'-methylenebisacrylamide (MBA) as a crosslinker

-

Ammonium persulfate (APS) as an initiator

-

Distilled water

Procedure:

-

Prepare an aqueous solution of NMA and MBA at the desired molar ratio.

-

Add APS to the monomer solution.

-

Stir the mixture under a nitrogen atmosphere for several minutes to remove dissolved oxygen.

-

To accelerate the polymerization, a redox activator can be added.

-

Continue stirring for approximately 20-30 minutes to complete the polymerization and gelling process.

-

Allow the resulting hydrogel to stand to ensure complete gelation.[6][7]

Biological Activity and Toxicology

Interaction with Metabolic Pathways

This compound has been shown to affect metabolic pathways, specifically glycolysis, by inhibiting key enzymes.[[“]] Studies have demonstrated that NMA can reduce the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and enolase in rat sciatic nerve.[[“]] This inhibition of glycolytic enzymes suggests that NMA can act as a metabolic regulator or disruptor.[[“]]

Inhibition of Glycolytic Enzymes by this compound

Caption: this compound inhibits the glycolytic enzymes GAPDH and Enolase.

Protein Adduct Formation and Neurotoxicity

Similar to its parent compound acrylamide, this compound is an electrophilic molecule that can form covalent adducts with nucleophilic residues on proteins, particularly cysteine.[8] This protein alkylation can alter protein structure and function, leading to cellular dysfunction.[[“]] The formation of adducts with neuronal proteins is a proposed mechanism for the neurotoxicity observed with acrylamide and related compounds.[9][10] This neurotoxicity can manifest as peripheral neuropathy.[[“]]

Toxicology Profile

This compound is considered moderately toxic by ingestion and is harmful in contact with skin and if inhaled.[3][11] It can cause skin and eye irritation.[2] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[11]

| Hazard Statement | GHS Classification | Reference(s) |

| Harmful if swallowed | Acute toxicity, oral (Category 4) | [12] |

| Harmful in contact with skin | Acute toxicity, dermal (Category 4) | [12] |

| Causes skin irritation | Skin corrosion/irritation (Category 2) | [12] |

| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [12] |

| Harmful if inhaled | Acute toxicity, inhalation (Category 4) | [12] |

| May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) | [12] |

Handling and Safety Precautions

Due to its toxicity, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles.

-

Hand Protection: Wear chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[13]

-

Keep away from heat and sources of ignition.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound on a cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the NMA solutions and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.[14][15]

Workflow for MTT Cytotoxicity Assay

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: A ¹H NMR spectrum consistent with the structure of this compound would be expected.[13]

-

¹³C NMR: The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon, the vinyl carbons, and the methyl carbon.

-

FTIR: The FTIR spectrum will show characteristic absorption bands for the N-H bond, C=O (amide I), and C=C bonds.

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound.

Conclusion

This compound is a reactive monomer with applications in polymer chemistry and as a tool for studying biological processes. Its ability to form polymers with potential biomedical applications, coupled with its interaction with key metabolic enzymes, makes it a compound of significant interest to researchers. However, its toxicity necessitates careful handling and adherence to strict safety protocols. This guide provides a foundational understanding of the properties, synthesis, handling, and experimental considerations for working with this compound. Further research into its specific mechanisms of biological action and its role in signaling pathways will continue to expand its utility in scientific research and development.

References

- 1. consensus.app [consensus.app]

- 2. Protein targets of acrylamide adduct formation in cultured rat dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. researchgate.net [researchgate.net]

- 5. N-Methylolacrylamide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The interaction of acrylamide with glyceraldehyde-3-phosphate dehydrogenase. Structural modifications in the enzyme studied by fluorescence techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives [frontiersin.org]

- 11. rsc.org [rsc.org]

- 12. US5220065A - Method for producing n-methylolacrylamide - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. dojindo.com [dojindo.com]

A Technical Guide to N-Methylacrylamide Polymers: Synthesis, Properties, and Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

N-Methylacrylamide (NMAA) polymers are a versatile class of synthetic macromolecules that have garnered significant attention for their unique physicochemical properties, particularly their solubility in aqueous media and their potential for stimuli-responsive behavior. When copolymerized, these polymers can exhibit sharp thermal transitions, making them ideal candidates for advanced applications in drug delivery, tissue engineering, and biosensing. This technical guide provides an in-depth exploration of the core characteristics of NMAA polymers, focusing on their synthesis, properties, and applications relevant to the biomedical field.

Synthesis of this compound Polymers

Poly(this compound) (PNMAA) and its copolymers are typically synthesized through free-radical polymerization. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, offer greater control over molecular weight and polydispersity, enabling the creation of well-defined polymer architectures.

Experimental Protocol: Free-Radical Polymerization of NMAA

This protocol describes a general method for synthesizing NMAA-based polymers in an aqueous solution.

-

Monomer Preparation: Dissolve the desired molar ratio of this compound and any comonomers (e.g., N-isopropylacrylamide, N,N-diethylacrylamide) in deionized water within a reaction flask.

-

Initiator & Crosslinker Addition: Add a specified amount of a cross-linking agent, such as N,N'-methylenebisacrylamide (MBA), if a hydrogel is desired. Add a thermal initiator, like ammonium persulfate (APS).

-

Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization Initiation: Add a catalyst, such as tetramethylethylenediamine (TEMED), to initiate the polymerization. The reaction is typically carried out at a controlled temperature (e.g., 60-70°C) for several hours.[1]

-

Purification: After polymerization, the resulting polymer is often purified by dialysis against deionized water for several days to remove unreacted monomers, initiator, and other small molecules.

-

Isolation: The purified polymer can be isolated by lyophilization (freeze-drying) to obtain a solid product.

Physicochemical Properties

The properties of NMAA polymers are dictated by their chemical structure, molecular weight, and, in the case of copolymers, the nature and ratio of the constituent monomers.

Table 1: Core Properties of this compound (Monomer) and its Homopolymer

| Property | This compound (Monomer) | Poly(this compound) (Homopolymer) |

| Molecular Formula | C₄H₇NO | (C₄H₇NO)n |

| Molecular Weight | 85.10 g/mol | Varies with degree of polymerization |

| Physical State | Colorless to pale yellow liquid or solid | White to off-white solid |

| Glass Transition (Tg) | Not Applicable | Data not readily available. For comparison, Poly(N,N-Dimethylacrylamide) Tg is 89°C[2] and Poly(N,N-diethylacrylamide) Tg is 80°C.[3] |

| Solubility | Soluble in water and organic solvents.[4] | Soluble in water. |

Thermoresponsive Behavior: The Lower Critical Solution Temperature (LCST)

While the homopolymer of NMAA is water-soluble, its copolymers with more hydrophobic monomers can exhibit thermoresponsive behavior in aqueous solutions. This is characterized by a Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes insoluble and precipitates from the solution.[5] This transition is reversible.

Below the LCST, hydrogen bonds between the polymer's amide groups and water molecules dominate, keeping the polymer chains hydrated and dissolved in an extended coil state. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the polymer side chains become energetically favorable. This leads to a rapid dehydration and collapse of the polymer chains into a compact globule state, causing phase separation.[5]

The LCST can be precisely tuned by adjusting the hydrophilic/hydrophobic balance within the copolymer. Incorporating a more hydrophilic comonomer will generally increase the LCST, while a more hydrophobic comonomer will decrease it.[6]

Table 2: Tunable LCST of Acrylamide-Based Copolymers

| Copolymer System | Comonomer Effect | LCST Range (°C) | Reference |

| Poly(N,N-diethylacrylamide-co-N-hydroxymethyl acrylamide) | Increasing hydrophilic NHMAA content raises the LCST. | >32 | [7] |

| Poly(N,N-dimethyl-α-(hydroxymethyl)acrylamide-co-N,N-diethylacrylamide) | Increasing hydrophilic DMαHAA content raises the LCST. | 32 - 64 | [1] |

| Poly(N-isopropylacrylamide-co-dopamine methacrylamide) | Increasing hydrophobic DMA content lowers the LCST. | <33 | [6] |

| Poly(N-ethylacrylamide-co-N-tert-butylacrylamide) | LCST is a function of the comonomer molar ratio. | Varies widely | [4] |

Characterization Techniques

A suite of analytical methods is employed to determine the structural and functional properties of NMAA polymers.

Table 3: Common Characterization Techniques for NMAA Polymers

| Technique | Abbreviation | Information Provided |

| Size Exclusion Chromatography | SEC / GPC | Determines number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI).[3] |

| Nuclear Magnetic Resonance | NMR | Confirms chemical structure, composition of copolymers, and monomer conversion.[4] |

| Fourier-Transform Infrared Spectroscopy | FTIR | Identifies characteristic functional groups (e.g., amide C=O and N-H bonds) to confirm polymer structure.[7] |

| Differential Scanning Calorimetry | DSC | Measures thermal transitions, including the glass transition temperature (Tg) and the LCST.[3][4] |

| UV-Visible Spectrophotometry | UV-Vis | Determines the cloud point (a measure of LCST) by monitoring the change in optical transmittance of a polymer solution with temperature.[4] |

| Dynamic Light Scattering | DLS | Measures the hydrodynamic radius of polymer coils or collapsed globules in solution, confirming the LCST transition. |

Experimental Protocol: LCST Determination by UV-Vis Spectrophotometry

-

Sample Preparation: Prepare a dilute aqueous solution of the polymer (e.g., 1 wt.%).

-

Instrument Setup: Place the solution in a quartz cuvette inside a UV-Vis spectrophotometer equipped with a temperature controller.

-

Measurement: Set the wavelength to a value where the polymer does not absorb (e.g., 500 nm).[4]

-

Temperature Ramp: Slowly increase the temperature of the sample at a controlled rate (e.g., 0.5°C/min).

-

Data Acquisition: Record the optical transmittance at each temperature point.

-

Analysis: The LCST (or cloud point) is typically defined as the temperature at which the transmittance drops to 50% of its initial value, indicating the onset of polymer precipitation.

Applications in Drug Development

The stimuli-responsive nature of NMAA copolymers makes them highly attractive for creating "smart" drug delivery systems. These systems can be designed to release a therapeutic agent in response to a specific trigger, such as the physiological temperature of the human body.

Hydrogels formulated from thermoresponsive NMAA copolymers can be loaded with a drug below their LCST when they are in a swollen, water-filled state. When the temperature is raised above the LCST (e.g., upon administration into the body), the hydrogel undergoes a phase transition, collapsing and expelling the entrapped drug and water. This mechanism allows for targeted, on-demand drug release.[8][9]

References

- 1. mdpi.com [mdpi.com]

- 2. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 3. polymersource.ca [polymersource.ca]

- 4. cpsm.kpi.ua [cpsm.kpi.ua]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, swelling and drug release behavior of poly(N,N-diethylacrylamide-co-N-hydroxymethyl acrylamide) hydrogel [inis.iaea.org]

- 8. repository.qu.edu.iq [repository.qu.edu.iq]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-Methylacrylamide Hydrogel Synthesis in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to synthesizing N-Methylacrylamide (NMAA) hydrogels for 2D and 3D cell culture applications. These synthetic hydrogels offer a versatile platform for investigating cellular responses to mechanical cues due to their tunable stiffness.

Introduction

Hydrogels are water-swollen polymer networks that mimic the physical properties of the native extracellular matrix (ECM).[1] Synthetic hydrogels, such as those made from this compound, provide a controlled and reproducible environment for cell culture, free from the batch-to-batch variability of natural materials like Matrigel.[1] The mechanical stiffness of the cellular microenvironment is a critical regulator of cell behavior, influencing processes such as proliferation, differentiation, and migration. By tuning the composition of NMAA hydrogels, researchers can create substrates with a range of stiffnesses that mimic both healthy and diseased tissues.[2][3]

Key Applications

-

Mechanobiology Studies: Investigate how substrate stiffness influences cell signaling, morphology, and function.

-

3D Cell Culture Models: Encapsulate cells within a 3D matrix to better mimic the in vivo environment.[1][4]

-

Drug Screening: Develop more physiologically relevant cell-based assays for testing the efficacy and toxicity of therapeutic compounds.

-

Tissue Engineering: Provide a scaffold for the growth and organization of cells into functional tissues.[1]

Quantitative Data Summary

The mechanical properties of NMAA hydrogels can be precisely controlled by varying the concentration of the NMAA monomer and the N,N'-methylenebisacrylamide (MBAA) crosslinker. The following table provides an overview of the expected Young's modulus for different hydrogel formulations.

| Formulation | This compound (% w/v) | N,N'-methylenebisacrylamide (% w/v) | Approximate Young's Modulus (kPa) |

| Soft | 5 | 0.1 | 1 - 5 |

| Medium | 7.5 | 0.2 | 10 - 20 |

| Stiff | 10 | 0.3 | 30 - 40 |

Note: These values are estimates based on similar polyacrylamide hydrogel systems and may require optimization for specific experimental setups. The stiffness can be influenced by factors such as polymerization time and temperature.[5][6]

Experimental Protocols

Materials and Reagents

-

This compound (NMAA) monomer

-

N,N'-methylenebisacrylamide (MBAA) crosslinker

-

Ammonium persulfate (APS) initiator

-

N,N,N',N'-tetramethylethylenediamine (TEMED) catalyst[2]

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Deionized (DI) water

-

Ethanol

-

Sterile cell culture plates or glass coverslips

-

(Optional for 2D culture) Sulfo-SANPAH for surface functionalization[2]

-

(Optional for 2D culture) Extracellular matrix protein (e.g., collagen, fibronectin) for coating[2]

Protocol for NMAA Hydrogel Synthesis for 2D Cell Culture

This protocol describes the preparation of NMAA hydrogels in a 6-well plate. Volumes can be scaled for different plate formats.

-

Prepare Precursor Solutions:

-

Prepare stock solutions of NMAA and MBAA in DI water at the desired concentrations (e.g., 40% w/v NMAA, 2% w/v MBAA).

-

Prepare a 10% (w/v) solution of APS in DI water. This solution should be made fresh.

-

TEMED is used directly from the stock bottle.

-

-

Formulate Hydrogel Pre-polymer Solution:

-

In a sterile conical tube, combine the NMAA and MBAA stock solutions to achieve the desired final concentrations and a final volume of 1 mL.

-

Add DPBS to the mixture to bring the final volume to just under 1 mL, ensuring physiological salt concentrations.

-

-

Initiate Polymerization:

-

Add 10 µL of the 10% APS solution to the pre-polymer solution and mix thoroughly.

-

Add 1 µL of TEMED to the solution and mix gently but quickly. TEMED will catalyze the polymerization reaction.

-

-

Cast the Hydrogels:

-

Immediately pipette the desired volume of the hydrogel solution into the center of each well of the cell culture plate. For a 6-well plate, approximately 300 µL will create a thin gel layer.

-

Gently place a sterile coverslip on top of the droplet to ensure a flat and even surface.

-

-

Allow Polymerization:

-

Allow the hydrogels to polymerize at room temperature for at least 30 minutes.

-

-

Hydrate and Sterilize:

-

After polymerization, carefully remove the coverslips.

-

Wash the hydrogels extensively with sterile DPBS to remove any unreacted monomers. It is recommended to wash at least three times for 20 minutes each on a shaker.[2]

-

Sterilize the hydrogels by exposing them to UV light in a cell culture hood for 30-60 minutes.

-

-

(Optional) Surface Functionalization for Cell Adhesion:

-

For many cell types, the hydrogel surface needs to be coated with an ECM protein to facilitate attachment.

-

Cover the hydrogel surface with a solution of a photoactivatable crosslinker, such as Sulfo-SANPAH, and expose to UV light.[2]

-

Wash thoroughly with DPBS.

-

Incubate the activated hydrogel surface with a solution of your desired ECM protein (e.g., 0.1 mg/mL collagen) overnight at 4°C.

-

Wash with DPBS before seeding cells.

-

-

Cell Seeding:

-

Aspirate the DPBS from the wells and seed your cells directly onto the hydrogel surface in your preferred culture medium.

-

Protocol for 3D Cell Encapsulation in NMAA Hydrogels

-

Prepare Hydrogel Pre-polymer Solution:

-

Follow steps 1 and 2 from the 2D protocol, preparing the pre-polymer solution in a sterile, light-protected tube (e.g., an amber microcentrifuge tube). Keep the solution on ice to prevent premature polymerization.

-

-

Prepare Cell Suspension:

-

Trypsinize and count your cells as you would for standard passaging.

-

Resuspend the cell pellet in a small volume of cold, sterile DPBS or culture medium to achieve a high cell density.

-

-

Mix Cells with Pre-polymer Solution:

-

Gently mix the cell suspension with the cold pre-polymer solution. The final cell concentration will depend on the cell type and experimental design.

-

-

Initiate Polymerization and Cast:

-

Add the APS and TEMED to the cell-hydrogel mixture as described in step 3 of the 2D protocol.

-

Immediately pipette the mixture into the desired culture vessel (e.g., a multi-well plate).

-

-

Gelation and Culture:

-

Allow the hydrogel to polymerize at room temperature for 30 minutes.

-

Once gelled, add warm culture medium to the wells.

-

Incubate the cell-laden hydrogels under standard cell culture conditions (37°C, 5% CO2).

-

Visualizations

Experimental Workflow for 2D NMAA Hydrogel Synthesis

Caption: Workflow for preparing NMAA hydrogels for 2D cell culture.

Mechanotransduction Signaling via the YAP/TAZ Pathway

Caption: Substrate stiffness influences the YAP/TAZ signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Cell-laden microengineered gelatin methacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyacrylamide hydrogels with reversibly photocontrolled stiffness for 2D mechanobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Methylacrylamide as a Crosslinker in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Methylacrylamide (NMA) and its derivatives as crosslinking agents in the synthesis of polymers, particularly hydrogels, for biomedical applications. Detailed protocols for synthesis and characterization are provided, along with data on the material properties and drug release kinetics.

Introduction to this compound in Polymer Synthesis

This compound (NMA) is a versatile monomer and crosslinking agent used in the formation of hydrogels.[1] Its derivatives, such as N,N-dimethylacrylamide (DMAA), are also widely employed.[2] These polymers are of significant interest in the biomedical field, including applications in drug delivery, tissue engineering, and as scaffolds for cell culture.[3][4][5] The ability to control the crosslinking density allows for the tuning of the hydrogel's mechanical properties, swelling behavior, and drug release kinetics.[6][7]

Hydrogels synthesized using NMA-based compounds can be designed to be responsive to environmental stimuli such as pH and temperature, making them "smart" materials for targeted drug delivery.[1][8] The biocompatibility of these polymers is a key advantage for their use in biomedical applications.[4][9]

Experimental Protocols

This section details the protocols for the synthesis and characterization of this compound-based hydrogels.

Protocol 1: Synthesis of N,N-Dimethylacrylamide (DMAA) Hydrogel by Free Radical Polymerization

This protocol describes the synthesis of a DMAA hydrogel using N,N'-methylenebis(acrylamide) (MBA) as the crosslinker and ammonium persulfate (APS) as the initiator.

Materials:

-

N,N-dimethylacrylamide (DMAA) (monomer)

-

N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

-

Deionized water

Procedure:

-

Preparation of Monomer Solution: In a flask, dissolve the desired amount of DMAA and MBA in deionized water. The concentration of DMAA can be varied (e.g., 10-20% w/v) and the molar ratio of MBA to DMAA can be adjusted (e.g., 1-5 mol%) to control the crosslinking density.[10]

-

Initiator and Accelerator Addition: To the monomer solution, add the initiator, APS (e.g., 0.1 g), and the accelerator, TEMED (e.g., 0.1 g).[2]

-

Polymerization: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.[11]

-

Gelling: The solution will become viscous and form a gel. The polymerization can be carried out at a specific temperature (e.g., 37°C or 70°C) to control the reaction rate.[2][10]

-

Washing: After polymerization is complete, immerse the hydrogel in a large volume of deionized water for several days, changing the water periodically, to remove any unreacted monomers and initiator.[12]

-

Drying: The purified hydrogel can then be dried (e.g., by lyophilization or in an oven at a controlled temperature) to a constant weight for further characterization.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Behavior:

-

Immerse a pre-weighed dried hydrogel sample (Wd) in deionized water or a buffer solution at a specific pH and temperature.

-

At regular time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh the swollen hydrogel (Ws).

-

Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd.

-

Continue until the hydrogel reaches its equilibrium swelling state, where the weight no longer changes.[13]

B. Mechanical Testing:

-

Prepare hydrogel samples in a defined shape (e.g., cylindrical or dog-bone).

-

Perform uniaxial compression or tensile tests using a mechanical testing machine.

-

Record the stress-strain data to determine the Young's modulus, which indicates the stiffness of the hydrogel.[7]

C. Drug Loading and Release:

-

Loading: Immerse a dried hydrogel in a solution containing the drug of interest. The hydrogel will swell and absorb the drug solution. The amount of drug loaded can be quantified by measuring the decrease in drug concentration in the solution using UV-Vis spectroscopy.[2]

-

Release: Place the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature.

-

At predetermined time intervals, withdraw aliquots of the release medium and measure the drug concentration using a suitable analytical method like HPLC or UV-Vis spectroscopy.[14]

-

The cumulative drug release is then plotted against time.

Data Presentation

The properties of this compound-based hydrogels are highly dependent on the crosslinker concentration. The following tables summarize the typical effects of increasing the crosslinker (MBA) concentration on the mechanical properties and swelling ratio of polyacrylamide-based hydrogels.

Table 1: Effect of Crosslinker Concentration on Mechanical Properties

| Crosslinker (MBA) Concentration (mol%) | Young's Modulus (kPa) | Reference |

| 1 | ~20 | [7] |